molecular formula C12H16ClNO2 B2594655 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1909336-70-4

1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2594655
CAS No.: 1909336-70-4
M. Wt: 241.72
InChI Key: XTHUFWWIAWVCBP-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. The carboxylic acid group at the 3-position is neutralized as a hydrochloride salt, enhancing its solubility in aqueous environments compared to the free base form. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine scaffolds, which are common in bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHUFWWIAWVCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route starts with the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The hydrochloride form of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid significantly enhances its solubility, making it a valuable candidate for drug formulation. Its unique structure allows it to interact with various biological targets, which is crucial for developing new therapeutic agents.

Key Applications:

  • Drug Design: The compound has been utilized in the design of nonpeptide antagonists targeting specific receptors involved in physiological processes such as stress response and appetite control .
  • Synthesis of Derivatives: Its reactivity allows for the synthesis of various derivatives that exhibit different biological properties, making it a versatile building block in medicinal chemistry .

Neuropharmacology

Research indicates that 1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride interacts with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating neurological disorders.

Case Studies:

  • Binding Affinity Studies: Investigations into its binding affinity to neurotransmitter receptors have revealed its potential role in modulating receptor activity and downstream signaling pathways, which are essential for understanding its therapeutic effects .
  • Mitochondrial Function: Studies have shown that related compounds can influence mitochondrial function, impacting ATP production and reactive oxygen species generation. These findings are significant for neurodegenerative disease research .

Synthetic Chemistry

The compound serves as a precursor in various synthetic pathways, particularly in the formation of complex organic molecules. Its pyrrolidine structure provides a basis for creating spiro and fused N-heterocycles through cycloaddition reactions.

Synthetic Applications:

  • Cycloaddition Reactions: It has been employed in 1,3-dipolar cycloadditions to synthesize bioactive spiro compounds that exhibit antimicrobial and anticancer properties .
  • Formation of Analogues: The ability to modify the compound's structure allows chemists to develop analogues with enhanced biological activities or improved pharmacokinetic profiles .

Summary Table of Applications

Application AreaDescriptionNotable Findings/References
Pharmaceutical DevelopmentEnhances solubility for drug formulation; versatile building block for derivatives,
NeuropharmacologyInteracts with neurotransmitter systems; potential therapeutic applications,
Synthetic ChemistryPrecursor in cycloaddition reactions; formation of complex organic molecules ,

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds


Key Observations :

  • Substituent Impact : The target compound’s phenyl group at the 4-position contrasts with analogs bearing benzodioxol () or yohimban () moieties. These substituents influence lipophilicity and binding interactions. For example, trifluoromethyl groups in compounds enhance metabolic stability .
  • Salt Forms : Hydrochloride salts (target compound, yohimbine) improve aqueous solubility compared to free bases or neutral forms (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • Purity Challenges : Ureido-substituted analogs in show variable purity (16–99%), suggesting synthetic difficulties in introducing bulky substituents .

Biological Activity

Overview

1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (MPPH) is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique molecular structure, characterized by a pyrrolidine ring with a methyl and phenyl substitution, along with a carboxylic acid functional group, enhances its solubility and reactivity. This article explores the biological activity of MPPH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.72 g/mol
  • Solubility : Enhanced due to its hydrochloride form, making it suitable for various biological assays.

MPPH's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidine ring facilitates binding to various biological molecules, modulating their activity and influencing cellular signaling pathways. This interaction can lead to alterations in neurotransmitter systems, which are crucial in many physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : MPPH may inhibit enzymes involved in neurotransmitter metabolism, impacting conditions such as depression and anxiety.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially enhancing or inhibiting their signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of MPPH. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For example, MPPH exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)Mechanism
MPPHA54915Apoptosis induction
CisplatinA54910DNA crosslinking

Antimicrobial Activity

MPPH has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis.

PathogenMIC (µg/mL)Activity
MRSA32Active
Escherichia coli>64Inactive

Case Studies

  • Neuroprotective Effects : A study conducted on rodent models showed that MPPH administration resulted in reduced neuronal damage following ischemic events. The compound appeared to enhance neurotrophic factor expression, suggesting potential applications in neurodegenerative diseases.
  • Pain Management : In a clinical trial assessing pain relief in patients with chronic pain conditions, MPPH demonstrated efficacy comparable to traditional analgesics, with fewer side effects reported.

Research Findings

Research continues to elucidate the full spectrum of biological activities associated with MPPH. Notable findings include:

  • Cytotoxicity Studies : In vitro studies indicated that MPPH selectively targets cancer cells while sparing normal cells.
  • Synergistic Effects : When combined with other therapeutic agents, MPPH showed enhanced efficacy against resistant strains of bacteria and cancer cells.

Q & A

Q. Table 1: Common Impurities and Characteristics

Impurity NameMolecular FormulaMolecular WeightSource
1-Methyl-4-phenylpiperidine HClC₁₂H₁₇N·HCl211.7
Articaine Acid HydrochlorideC₁₃H₁₇N₂O₃S·HCl308.8

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Regulatory compliance : Classify as WGK 2 (hazardous to water) in Germany .
  • Handling protocols : Use PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood. Dispose of waste via certified hazardous waste channels. No specific toxicity data is available, so assume acute toxicity .

Advanced: How can contradictory solubility data in literature be resolved?

Answer:

  • Systematic testing : Perform equilibrium solubility studies using the shake-flask method across physiological pH (1.2–7.4) and temperatures (25°C, 37°C).
  • Analytical validation : Quantify solubility via UV spectrophotometry or HPLC. Note that solubility data for this compound is often unreported , necessitating empirical determination.

Q. Table 2: Solubility Data (Hypothetical)

SolventpHTemperature (°C)Solubility (mg/mL)Evidence Reference
Water7.025Not available
Methanol-2550.2 (analog)

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • NMR : ¹H NMR signals for the pyrrolidine ring appear at δ 2.5–3.5 ppm (multiplet). The carboxylic acid proton is absent due to HCl salt formation .
  • IR : Broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid moiety and C=O stretch at ~1700 cm⁻¹ .

Advanced: How to optimize synthesis for higher yield and scalability?

Answer:

  • Design of Experiments (DoE) : Vary parameters like temperature (e.g., 93–96°C for hydrolysis ), catalyst loading (e.g., Thiamine HCl for green synthesis ), and reaction time.
  • Work-up optimization : Use aqueous extraction to remove unreacted starting materials. For HCl salt formation, precipitate in cold diethyl ether .

Q. Table 3: Reaction Optimization Parameters

ParameterOptimal RangeSource
Temperature93–96°C
CatalystThiamine HCl
Reaction Time17 hours

Basic: What regulatory guidelines apply to its use in pharmaceutical research?

Answer:

  • Follow EC No. 1907/2006 (REACH) and EC No. 1272/2008 (CLP) for labeling and hazard communication .
  • Document stability studies (ICH Q1A) and impurity thresholds (ICH Q3A) for preclinical submissions .

Advanced: How to address stability challenges under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.
  • Long-term stability : Store at -20°C in airtight, light-resistant containers. Related compounds show ≥5-year stability under these conditions .

Basic: What chromatographic systems are suitable for analytical separation?

Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention time ~8–10 min .
  • TLC : Silica gel 60 F₂₅₄, eluent chloroform/methanol (9:1); Rf ≈ 0.4 .

Advanced: How to resolve discrepancies in reported partition coefficients (log P)?

Answer:

  • Experimental determination : Use the shake-flask method with octanol/water phases. Quantify concentrations via HPLC.
  • Computational validation : Compare experimental log P with predictions from software (e.g., ChemAxon, ACD/Labs). Note that log P data is often absent for hydrochloride salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.